molecular formula C11H12F2O2 B13325265 2-(2,6-Difluoro-3-methylphenyl)butanoic acid

2-(2,6-Difluoro-3-methylphenyl)butanoic acid

Cat. No.: B13325265
M. Wt: 214.21 g/mol
InChI Key: YYGMDYDPXFKXJL-UHFFFAOYSA-N
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Description

2-(2,6-Difluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H12F2O2 It is a fluorinated arylcarboxylic acid, which means it contains a benzene ring substituted with fluorine atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds .

Scientific Research Applications

2-(2,6-Difluoro-3-methylphenyl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-methylphenyl)butanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylbutanoic acid
  • 3-Fluorophenylbutanoic acid
  • 2,6-Difluorophenylacetic acid

Uniqueness

2-(2,6-Difluoro-3-methylphenyl)butanoic acid is unique due to the presence of two fluorine atoms and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-(2,6-difluoro-3-methylphenyl)butanoic acid

InChI

InChI=1S/C11H12F2O2/c1-3-7(11(14)15)9-8(12)5-4-6(2)10(9)13/h4-5,7H,3H2,1-2H3,(H,14,15)

InChI Key

YYGMDYDPXFKXJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1F)C)F)C(=O)O

Origin of Product

United States

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